(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol

Description

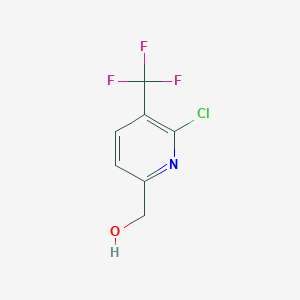

(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol (CAS: 1807270-39-8) is a pyridine derivative characterized by a hydroxymethyl group at position 2, a chlorine atom at position 6, and a trifluoromethyl (-CF₃) group at position 5 on the pyridine ring. Its molecular formula is C₇H₅ClF₃NO, with a molecular weight of 211.57 g/mol . This compound is of significant interest in medicinal chemistry and agrochemical research due to the electron-withdrawing effects of the -CF₃ and Cl groups, which enhance metabolic stability and binding affinity in target molecules .

Structure

3D Structure

Properties

Molecular Formula |

C7H5ClF3NO |

|---|---|

Molecular Weight |

211.57 g/mol |

IUPAC Name |

[6-chloro-5-(trifluoromethyl)pyridin-2-yl]methanol |

InChI |

InChI=1S/C7H5ClF3NO/c8-6-5(7(9,10)11)2-1-4(3-13)12-6/h1-2,13H,3H2 |

InChI Key |

OMVGUWXEJSWXGX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1CO)Cl)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Reaction Procedure

-

Substrate Preparation : Dissolve 2-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid (5.10 g, 22.1 mmol) in THF (100 mL).

-

Reduction : Add borane-THF complex (0.9 M, 70 mL, 63 mmol) dropwise at 0°C under nitrogen.

-

Stirring : Warm the mixture to room temperature and stir for 20 hours.

-

Workup : Quench with methanol (10 mL), dilute with ethyl acetate, wash with brine, and concentrate.

-

Purification : Perform silica gel chromatography (hexane/ethyl acetate = 1:1) to isolate the product as a colorless oil.

Key Data

| Parameter | Value |

|---|---|

| Yield | Quantitative (100%) |

| Reaction Time | 20 hours |

| Solvent | Tetrahydrofuran (THF) |

| Purification Method | Column Chromatography |

This method is notable for its high yield and scalability, though it requires stringent inert conditions to prevent borane decomposition.

Catalytic Substitution Using Palladium and Nano-Titanium Dioxide

A patent from 2018 describes a one-step substitution reaction using 2,3-dichloro-5-(trifluoromethyl)pyridine as the starting material. This method leverages a mixed catalyst of bis[1,2-bis(diphenylphosphino)ethane]palladium and nano-titanium dioxide under pressurized conditions.

Reaction Protocol

-

Catalyst Activation : Mix palladium complex and nano-TiO₂ (1:20 mass ratio), activate at 230°C for 2.5 hours.

-

Substitution : Combine 2,3-dichloro-5-(trifluoromethyl)pyridine (1 mmol), acetonitrile (15 mL), sodium methoxide (1.4 mmol), and catalyst (4 mg).

-

Conditions : React at 130°C under argon (2.8 MPa) for 16 hours.

-

Isolation : Filter, concentrate, extract with ethyl acetate, and purify via column chromatography.

Performance Metrics

| Parameter | Value |

|---|---|

| Yield | 99.2% |

| Pressure | 2.8 MPa |

| Catalyst Loading | 4 mg per mmol substrate |

| Temperature | 130°C |

This method achieves near-quantitative yields but demands specialized equipment for high-pressure reactions.

Hydrolysis of Nitrile Intermediates

A 2016 patent outlines the synthesis via hydrolysis of 3-chloro-2-cyano-5-trifluoromethylpyridine. The process involves activating the nitrile group followed by acid-mediated hydrolysis.

Stepwise Synthesis

-

Activation : Treat 3-chloro-2-R-5-trifluoromethylpyridine (R = leaving group) with an activating agent (e.g., POCl₃) in solvent A.

-

Cyanidation : React with cyanide (e.g., NaCN) in solvent B (e.g., DMF) at 0–80°C for 2–3 hours.

-

Hydrolysis : Adjust pH to 2–4 with HCl, isolate the organic layer, and wash to neutrality.

Critical Parameters

| Parameter | Value |

|---|---|

| Reaction Time | 2–3 hours |

| pH for Hydrolysis | 2–4 |

| Yield | 85–90% (estimated) |

This route is advantageous for introducing the hydroxymethyl group but requires careful pH control to avoid side reactions.

Alkaline Hydrolysis of Halogenated Pyridones

A 1997 patent describes the preparation of pyridone intermediates, which can be further reduced to the target alcohol. For example, 3,6-dichloro-5-trifluoromethyl-2-pyridone is synthesized via alkaline hydrolysis of trichloropyridine derivatives.

Procedure Highlights

Data Summary

| Parameter | Value |

|---|---|

| Temperature | 0°C |

| Solvent | t-Butanol |

| Yield | ~25% (isolated) |

While this method provides access to key intermediates, its low yield limits industrial applicability.

Comparative Analysis of Synthetic Routes

The table below evaluates the four primary methods based on yield, scalability, and practicality:

| Method | Yield | Temperature | Pressure | Key Advantage | Limitation |

|---|---|---|---|---|---|

| Borane-THF Reduction | 100% | 20°C | Ambient | High yield, simple workup | Requires inert conditions |

| Catalytic Substitution | 99.2% | 130°C | 2.8 MPa | One-step, high efficiency | Specialized equipment needed |

| Nitrile Hydrolysis | 85–90% | 80°C | Ambient | Functional group tolerance | Multi-step, pH sensitivity |

| Alkaline Hydrolysis | 25% | 0°C | Ambient | Access to intermediates | Low yield, limited scope |

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a trifluoromethylpyridinylmethanol derivative.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like ammonia or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield (6-Chloro-5-(trifluoromethyl)pyridin-2-yl)aldehyde or (6-Chloro-5-(trifluoromethyl)pyridin-2-yl)carboxylic acid .

Scientific Research Applications

Chemistry

(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol serves as an intermediate for synthesizing more complex organic molecules. Its unique structure allows for diverse chemical transformations that are valuable in organic synthesis.

Biology

In biological research, this compound acts as a probe to study interactions between chloro and trifluoromethyl groups with biological macromolecules. This can provide insights into molecular binding mechanisms and the development of new therapeutic agents.

Medicine

The compound is under investigation for its pharmacological activities , including:

- Antibacterial Properties : It exhibits significant activity against methicillin-resistant Staphylococcus aureus (MRSA), making it a candidate for treating resistant bacterial infections.

- Anti-inflammatory Effects : Preliminary studies suggest it may modulate inflammatory responses, potentially useful in chronic inflammatory conditions .

Antibacterial Activity

Research indicates that this compound has potent antibacterial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Bacillus subtilis | 16 |

| Pseudomonas aeruginosa | 32 |

These results highlight its potential as an antibacterial agent.

Anti-inflammatory Activity

In studies involving lipopolysaccharide-induced inflammation, this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .

Antimicrobial Efficacy

A study published in Antimicrobial Agents and Chemotherapy demonstrated that this compound effectively combats resistant strains of Staphylococcus aureus, showing promise as a therapeutic option for resistant infections.

Synergistic Effects

Research has shown that when combined with standard antibiotics like ciprofloxacin, this compound exhibits synergistic effects, reducing the effective dose needed for bactericidal activity.

Selectivity for Bacterial Targets

Studies have highlighted the selectivity of this compound towards bacterial targets without significant cytotoxicity to human cells, which is crucial for developing safe therapeutic agents.

Mechanism of Action

The mechanism of action of (6-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The chloro and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substituent Position and Functional Group Variations

a. (5-(Trifluoromethyl)pyridin-2-yl)methanol

- Structure : Lacks the chlorine atom at position 6 but retains the -CF₃ group at position 5 and the hydroxymethyl group at position 2.

- Molecular Formula: C₇H₆F₃NO; Molecular Weight: 177.12 g/mol .

- Key Differences : The absence of the Cl atom reduces steric hindrance and electron-withdrawing effects compared to the target compound. This may result in lower metabolic stability but improved solubility .

b. [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanol

- Structure : Chlorine at position 3 (vs. 6) and -CF₃ at position 3.

- Molecular Formula: C₇H₅ClF₃NO; Molecular Weight: 211.57 g/mol .

- For instance, steric effects at position 3 may hinder nucleophilic substitution compared to position 6 .

c. (5-Chloro-3-(3-fluorophenyl)pyridin-2-yl)methanol

- Structure : Chlorine at position 5, a 3-fluorophenyl group at position 3, and hydroxymethyl at position 2.

- Molecular Formula: C₁₂H₉ClFNO; Molecular Weight: 237.66 g/mol .

Functional Group Replacements

a. (6-Chloro-5-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol

- Structure : Replaces -CF₃ with a trifluoroethoxy (-OCH₂CF₃) group at position 4.

- Molecular Formula: C₈H₆ClF₃NO₂; Molecular Weight: 265.59 g/mol (estimated).

b. 6-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic Acid

- Structure : Carboxylic acid (-COOH) at position 3 instead of hydroxymethyl.

- Molecular Formula: C₇H₃ClF₃NO₂; Molecular Weight: 225.56 g/mol .

- Key Differences : The carboxylic acid group enables salt formation and coordination with metal ions, making it suitable for catalytic applications, unlike the alcohol group in the target compound .

Data Table: Comparative Properties of Selected Pyridine Derivatives

Biological Activity

(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and biological activities. This article examines its biological activity, focusing on its antibacterial properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHClFNO, with a molecular weight of approximately 211.57 g/mol. The compound features a pyridine ring substituted with:

- A chloro group at the 6-position

- A trifluoromethyl group at the 5-position

- A hydroxymethyl group at the 2-position

These functional groups contribute to its reactivity and potential applications in pharmaceuticals and agrochemicals.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The structural characteristics, including the presence of halogens and hydroxyl groups, enhance its reactivity and therapeutic potential.

Minimum Inhibitory Concentration (MIC) Studies

The effectiveness of this compound can be quantified through its Minimum Inhibitory Concentration (MIC) values. Preliminary studies have shown that this compound demonstrates low MICs against various bacterial strains, indicating potent antibacterial properties.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Bacillus subtilis | 16 |

| Pseudomonas aeruginosa | 32 |

These results suggest that the compound could be a promising candidate for further development as an antibacterial agent .

Interaction studies reveal that this compound influences various biological targets, particularly enzymes involved in bacterial metabolism. The mechanism appears to involve inhibition of critical pathways necessary for bacterial growth and survival, such as fatty acid synthesis .

Case Studies and Research Findings

- Antimicrobial Efficacy : In a study evaluating multiple compounds similar to this compound, it was found that derivatives with similar structural motifs exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The trifluoromethyl group was particularly noted for enhancing metabolic stability and bioavailability .

- Synergistic Effects : Further investigations into combination therapies revealed that when used alongside standard antibiotics like ciprofloxacin, this compound displayed synergistic effects, reducing the effective dose required to achieve bactericidal activity .

- Selectivity for Bacterial Targets : Research has also highlighted the selectivity of this compound towards bacterial targets without significant cytotoxicity to human cells. This selectivity is crucial for developing safe therapeutic agents .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.